molecular formula C20H19NO4S B2510266 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,3-thiazinane-4-carboxylic acid CAS No. 2219378-60-4

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,3-thiazinane-4-carboxylic acid

Cat. No. B2510266
CAS RN: 2219378-60-4
M. Wt: 369.44
InChI Key: CNARUMHQNRRXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,3-thiazinane-4-carboxylic acid” is a chemical compound . It is an aspartic acid derivative . The compound is used as an intermediate in the synthesis of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It includes a fluorene group, a methoxy group, a carbonyl group, a thiazinane ring, and a carboxylic acid group .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,3-thiazinane-4-carboxylic acid, show flexibility and usage as precursors for various industrial chemicals. They are notably used in the fermentative production of compounds using microbes like Escherichia coli and Saccharomyces cerevisiae. However, these acids can become inhibitory to microbes at certain concentrations, impacting microbial internal pH and cell membrane integrity. This necessitates the exploration of metabolic engineering strategies to increase microbial robustness against such inhibitory effects (Jarboe, Royce & Liu, 2013).

Applications in Supramolecular Chemistry

The structural analogy of phosphonic acid groups with phosphate moieties, similar to the functional groups in this compound, allows for diverse applications in supramolecular chemistry. These acids are utilized for their bioactive properties, in the design of supramolecular materials, surface functionalization, medical imaging, and as phosphoantigens. Various synthetic methodologies for phosphonic acids, focusing on the formation of the P–C bond, have been explored to support these applications (Sevrain, Berchel, Couthon & Jaffrès, 2017).

Lactic Acid Production from Biomass

Biotechnological routes involving carboxylic acids emphasize the conversion of biomass into valuable chemicals like lactic acid. Lactic acid serves as a precursor for producing chemicals such as pyruvic acid, acrylic acid, and 1,2-propanediol. This process underscores the importance of carboxylic acids in the green chemistry sector, focusing on sustainability and the efficient utilization of biomass (Gao, Ma & Xu, 2011).

Antioxidant, Microbiological, and Cytotoxic Activity

Natural carboxylic acids derived from plants, akin to this compound, demonstrate biological activity, including antioxidant, antimicrobial, and cytotoxic effects. These activities vary with the structural differences of the acids, emphasizing the importance of understanding the structure-activity relationships to harness these compounds effectively in various applications (Godlewska-Żyłkiewicz et al., 2020).

Drug Synthesis from Levulinic Acid

Levulinic acid, a derivative of carboxylic acid, showcases versatility in drug synthesis due to its carbonyl and carboxyl functional groups. It offers a flexible platform for synthesizing various chemicals and pharmaceuticals, reducing costs and simplifying synthesis steps. This highlights the significant role of carboxylic acids like this compound in medicinal chemistry and drug development (Zhang et al., 2021).

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazinane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c22-19(23)18-9-10-26-12-21(18)20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNARUMHQNRRXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2219378-60-4
Record name 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazinane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.